

# Application Notes and Protocols for TYRA-300 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

TYRA-300 is an orally available, potent, and selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2][3] Alterations in the FGFR3 gene, such as mutations and fusions, are oncogenic drivers in various cancers, including urothelial carcinoma.[4][5] Additionally, activating mutations in FGFR3 are the cause of skeletal dysplasias like achondroplasia and hypochondroplasia.[4][5][6] TYRA-300 was designed to selectively target FGFR3, including its resistance mutations, while sparing other FGFR isoforms (FGFR1, 2, and 4) to minimize off-target toxicities.[4][5][7] These application notes provide detailed protocols for evaluating the in vitro efficacy of TYRA-300 in relevant cell culture models.

## **Mechanism of Action**

**TYRA-300** is a reversible and selective inhibitor of FGFR3.[1] It functions by competing with ATP for binding to the kinase domain of FGFR3, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[6] The primary downstream pathway affected is the RAS-MAPK signaling cascade, including ERK1/2, which is crucial for cell proliferation and survival.[6] By blocking this pathway, **TYRA-300** can inhibit the growth of cancer cells and normalize chondrocyte activity in skeletal dysplasias.[6]

# **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: FGFR3 signaling pathway and the inhibitory action of TYRA-300.



# **Quantitative Data Summary**

The following tables summarize the in vitro and in vivo potency of **TYRA-300** from preclinical studies.

Table 1: In Vitro Cellular Potency of TYRA-300

| Cell Line | Genetic<br>Alteration | Assay Type     | IC50 (nM) | Reference |
|-----------|-----------------------|----------------|-----------|-----------|
| Ba/F3     | FGFR3 Fusion          | Cell Viability | 11        | [1]       |
| Ba/F3     | FGFR1                 | Cell Viability | >1000     | [8]       |
| Ba/F3     | FGFR2                 | Cell Viability | >1000     | [8]       |
| Ba/F3     | FGFR4                 | Cell Viability | >1000     | [8]       |

Table 2: In Vivo Efficacy of TYRA-300 in Mouse Models

| Mouse Model                             | Treatment<br>Dose      | Duration | Key Findings                                                              | Reference |
|-----------------------------------------|------------------------|----------|---------------------------------------------------------------------------|-----------|
| Fgfr3Y367C/+<br>(Achondroplasia)        | 1.2 mg/kg/day          | 15 days  | Increased body<br>length by 17.6%;<br>Increased femur<br>length by 24.4%  | [7]       |
| Fgfr3N534K/+<br>(Hypochondropla<br>sia) | 1.8 mg/kg/day          | 21 days  | Increased femur<br>length by 3.70%;<br>Increased tibia<br>length by 3.75% | [2][9]    |
| UM-UC-14<br>Xenograft<br>(FGFR3S249C)   | 18 mg/kg once<br>daily | 21 days  | 96% tumor<br>growth inhibition                                            | [10]      |

# **Experimental Protocols**



## **Cell Viability Assay**

This protocol describes a method to determine the effect of **TYRA-300** on the viability of cancer cell lines with FGFR3 alterations using a colorimetric assay such as MTT or WST-1.

#### Materials:

- FGFR3-altered human cancer cell lines (e.g., RT-112, UM-UC-14)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- TYRA-300 (stock solution in DMSO)
- 96-well cell culture plates
- MTT or WST-1 reagent
- Solubilization solution (for MTT assay)
- Plate reader

#### Protocol:

- Cell Seeding:
  - Trypsinize and count cells.
  - $\circ$  Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu L$  of complete medium.
  - Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
- Compound Treatment:
  - $\circ\,$  Prepare serial dilutions of **TYRA-300** in complete medium. A suggested concentration range is 0.1 nM to 10  $\mu\text{M}.$
  - Include a vehicle control (DMSO) at the same final concentration as the highest TYRA-300 dose.



- $\circ$  Remove the medium from the wells and add 100  $\mu L$  of the diluted **TYRA-300** or vehicle control.
- Incubate for 48-72 hours at 37°C, 5% CO2.
- Viability Assessment (WST-1 example):
  - Add 10 μL of WST-1 reagent to each well.
  - Incubate for 1-4 hours at 37°C, 5% CO2.
  - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
  - Subtract the background absorbance (medium only) from all readings.
  - Normalize the data to the vehicle control (set as 100% viability).
  - Plot the percentage of cell viability against the log concentration of TYRA-300.
  - Calculate the IC50 value using non-linear regression analysis.

## Western Blot Analysis of FGFR3 Pathway Inhibition

This protocol details the procedure for assessing the inhibitory effect of **TYRA-300** on FGFR3 and downstream ERK phosphorylation.

#### Materials:

- FGFR3-altered human cancer cell lines
- Complete cell culture medium
- TYRA-300 (stock solution in DMSO)
- 6-well cell culture plates
- RIPA lysis buffer with protease and phosphatase inhibitors



- · BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-Actin)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Chemiluminescence imaging system

#### Protocol:

- Cell Culture and Treatment:
  - Seed cells in 6-well plates and grow to 70-80% confluency.
  - $\circ$  Treat cells with various concentrations of **TYRA-300** (e.g., 10 nM, 100 nM, 1  $\mu$ M) for 2-4 hours. Include a vehicle control.
- Protein Extraction:
  - Wash cells with ice-cold PBS.
  - Lyse cells with 100-200 μL of ice-cold RIPA buffer.
  - Scrape the cells and transfer the lysate to a microfuge tube.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C.



- Collect the supernatant containing the protein lysate.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Normalize protein concentrations and prepare samples with Laemmli buffer.
  - Load 20-30 μg of protein per lane onto an SDS-PAGE gel.
  - Run the gel and transfer the proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash the membrane again and apply ECL reagent.
  - Capture the chemiluminescent signal using an imaging system.
- Data Analysis:
  - Quantify band intensities using densitometry software.
  - Normalize the phosphorylated protein levels to the total protein levels.

# **Experimental Workflow Diagram**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. documents.thermofisher.cn [documents.thermofisher.cn]
- 2. TYRA-300, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effects of PI3K and FGFR inhibitors alone and in combination, and with/without cytostatics in childhood neuroblastoma cell lines PMC [pmc.ncbi.nlm.nih.gov]



- 6. benchchem.com [benchchem.com]
- 7. Tyra Biosciences Expands Development of TYRA-300, an Oral FGFR3 Selective Agent, into Achondroplasia | Tyra Biosciences, Inc. [ir.tyra.bio]
- 8. ir.tyra.bio [ir.tyra.bio]
- 9. Tyra Biosciences Reports Preclinical Results for TYRA-300 in Hypochondroplasia [synapse.patsnap.com]
- 10. urotoday.com [urotoday.com]
- To cite this document: BenchChem. [Application Notes and Protocols for TYRA-300 in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575993#tyra-300-experimental-protocol-for-cell-culture]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com